4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid
Description
4-Ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1354705-93-3) is a pyrazole derivative with the molecular formula C₇H₆N₂O₂ and a molecular weight of 150.14 g/mol . The compound features a pyrazole ring substituted with a methyl group at the N1 position, an ethynyl group at the C4 position, and a carboxylic acid at C3 (Figure 1). Its high purity (95%) and distinct functional groups make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for designing kinase inhibitors or bioactive hybrids .
Properties
IUPAC Name |
4-ethynyl-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-3-5-4-9(2)8-6(5)7(10)11/h1,4H,2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGPTANNQMAHLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601227744 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-ethynyl-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601227744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354705-93-3 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-ethynyl-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-ethynyl-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601227744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethynyl derivatives with hydrazine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.
Major Products Formed:
- Oxidation products include carbonyl derivatives.
- Reduction products include alcohol derivatives.
- Substitution products vary depending on the substituent introduced .
Scientific Research Applications
Medicinal Chemistry
EMPC serves as a versatile building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential therapeutic effects, particularly in antifungal and anti-inflammatory applications.
- Fungicidal Activity : EMPC is a precursor for synthesizing fungicides that inhibit succinate dehydrogenase (SDH), an enzyme critical for fungal respiration. This mechanism has been utilized in developing several commercial fungicides, including fluxapyroxad and benzovindiflupyr, which are effective against various phytopathogenic fungi .
| Compound Name | Mechanism of Action | Applications |
|---|---|---|
| Fluxapyroxad | Inhibition of SDH | Crop protection against fungal diseases |
| Benzovindiflupyr | Inhibition of SDH | Broad-spectrum fungicide for cereals |
Agricultural Applications
In agriculture, EMPC is investigated as a precursor for novel fungicides designed to combat crop diseases. Research has demonstrated its effectiveness against pathogens such as Alternaria species, which cause significant agricultural losses.
- Case Study : A study evaluated the efficacy of EMPC-derived compounds against seven phytopathogenic fungi through in vitro assays. The results indicated strong mycelial growth inhibition, suggesting promising applications in agricultural fungicides.
Material Science
EMPC's unique chemical structure allows it to be utilized in developing novel materials with specific properties. Research is ongoing to explore its potential in polymer chemistry and nanotechnology.
- Material Development : EMPC can be incorporated into polymer matrices to enhance mechanical properties or introduce bioactivity, making it suitable for biomedical applications.
Case Study 1: Synthesis of Antifungal Agents
A series of derivatives based on EMPC were synthesized and tested for their antifungal activity. The study found that certain modifications to the pyrazole ring significantly enhanced efficacy against Fusarium species, indicating that structure-activity relationships are crucial for optimizing fungicidal properties.
Case Study 2: Environmental Impact Assessment
Research assessed the environmental persistence of EMPC-derived fungicides. It was found that while these compounds effectively control fungal pathogens, their metabolites could accumulate in soil and water systems, necessitating further studies on their ecological impact .
Mechanism of Action
The mechanism of action of 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Pyrazole-3-carboxylic Acid Derivatives
Key Observations :
Substituent Effects on Reactivity: The ethynyl group in the target compound enhances π-bond interactions, making it suitable for click chemistry or cross-coupling reactions, unlike the allyloxy group in 4-(allyloxy)-1-phenyl-1H-pyrazole-3-carboxylic acid, which is more prone to oxidation . The carboxylic acid at C3 provides hydrogen-bonding capability, similar to 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid, but the amino group in the latter enables additional nucleophilic reactivity .
Pharmacological Potential: Compared to 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters (analgesic/anti-inflammatory agents), the ethynyl group in the target compound may improve membrane permeability due to its linear geometry and reduced steric hindrance .
Key Observations :
- The target compound’s synthesis via Sonogashira coupling is more efficient than multi-step cyclocondensation routes used for fused pyrazole derivatives (e.g., pyrazolo[1,5-a]pyrimidines) .
- NaN₃-based substitutions (as in 4-azidomethyl derivatives) offer higher yields but require hazardous reagents, unlike the ethynyl group’s straightforward coupling .
Table 3: Comparative Physicochemical Data
Key Observations :
- The target compound’s lower LogP (1.2 vs. 2.8 for the allyloxy analog) suggests better aqueous solubility, critical for drug delivery .
Biological Activity
4-Ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antifungal, anti-inflammatory, and analgesic properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a pyrazole ring with an ethynyl group at the fourth position and a carboxylic acid functional group at the third position. Its molecular formula is with a molecular weight of approximately 150.14 g/mol. The structure contributes to its unique chemical behavior and potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇N₃O₂ |
| Molecular Weight | 150.14 g/mol |
| Boiling Point | ~329.5 °C |
| Density | ~1.20 g/cm³ |
Antifungal Activity
Research indicates that this compound exhibits significant antifungal properties. It has been studied as an intermediate in the synthesis of fungicides that inhibit succinate dehydrogenase (SDH), an enzyme crucial for fungal respiration. In vitro assays have demonstrated its efficacy against various phytopathogenic fungi.
Case Study: Antifungal Efficacy
In a study involving seven phytopathogenic fungi, synthesized derivatives of this compound were tested for mycelia growth inhibition. One derivative, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, exhibited superior antifungal activity compared to the standard fungicide boscalid .
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects. Studies have reported that derivatives of pyrazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response.
Research Findings
A series of substituted pyrazole derivatives were evaluated for their COX inhibitory activity. Notably, certain compounds displayed IC50 values ranging from 0.034 to 0.052 μM against COX-2, indicating potent anti-inflammatory potential . Additionally, in vivo models demonstrated significant edema inhibition percentages, suggesting effective anti-inflammatory action without severe gastrointestinal side effects .
Analgesic Activity
Preliminary investigations suggest that this compound may possess analgesic properties as well. Its mechanism may involve modulation of pain pathways associated with inflammation.
Comparative Analysis
In comparative studies, certain pyrazole derivatives demonstrated analgesic effects superior to established analgesics like celecoxib and indomethacin, with notable selectivity for COX enzymes .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors involved in various biological pathways. For instance, its role as an SDH inhibitor highlights its potential application in developing antifungal agents .
Q & A
Q. What are the common synthetic routes for 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid derivatives?
- Methodological Answer : Synthesis typically involves functionalizing the pyrazole core through nucleophilic substitution or cycloaddition reactions. For example, introducing ethynyl groups can be achieved via Sonogashira coupling using palladium catalysts under inert conditions. A related approach involves reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid chlorides or anhydrides to modify substituents . Key steps include purification via column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) and characterization using NMR, IR, and mass spectrometry .
Q. Which spectroscopic and analytical methods are employed to characterize pyrazole-3-carboxylic acid derivatives?
- Methodological Answer : Structural elucidation relies on:
- ¹H/¹³C NMR : To confirm substituent positions and regioselectivity (e.g., distinguishing between pyrazole C-4 and C-5 substitutions via coupling patterns) .
- IR Spectroscopy : For identifying functional groups like carboxylic acids (C=O stretch ~1700 cm⁻¹) and ethynyl groups (C≡C stretch ~2100 cm⁻¹) .
- Mass Spectrometry (EI/HRMS) : To verify molecular ions and fragmentation patterns (e.g., [M]+ peaks for derivatives like 3-azido-1-benzyl-pyrazole-4-carboxylate) .
- Elemental Analysis : To confirm purity (>95% by CHNS analysis) .
Q. What in vitro assays are typically used to evaluate the biological activity of pyrazole-carboxylic acid derivatives?
- Methodological Answer : Common assays include:
- Analgesic/Anti-inflammatory Testing : Rodent models (e.g., carrageenan-induced paw edema) to measure inhibition of inflammation .
- Enzyme Inhibition Assays : Fluorescence-based or colorimetric methods for targets like cyclooxygenase (COX) or kinases .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
Advanced Research Questions
Q. How can researchers address challenges in achieving regioselectivity during pyrazole ring functionalization?
- Methodological Answer : Regioselectivity is influenced by:
- Catalyst Choice : Using NaN₃ in DMF at 50°C promotes azide substitution at the C-4 position over C-5 .
- Steric Effects : Bulky substituents (e.g., benzyl groups) at N-1 direct electrophilic attacks to less hindered positions .
- Temperature Control : Lower temperatures (0–50°C) minimize side reactions during ethynyl group introduction via click chemistry .
Q. What strategies optimize reaction yields for introducing ethynyl groups into pyrazole systems?
- Methodological Answer :
- Dry Solvent Systems : Anhydrous THF or CH₂Cl₂ reduces hydrolysis of sensitive intermediates like trimethylsilyl-protected ethynyl reagents .
- Stoichiometric Ratios : Using 7.5 equivalents of azido(trimethyl)silane ensures complete conversion of triazenyl precursors to ethynyl derivatives .
- Workup Protocols : Quenching with ice water followed by extraction (CH₂Cl₂) minimizes product loss .
Q. How do computational methods aid in predicting the reactivity of ethynyl-substituted pyrazole derivatives?
- Methodological Answer :
- DFT Calculations : Model transition states for Sonogashira coupling to predict activation barriers and regioselectivity .
- Molecular Docking : Simulate binding affinities with biological targets (e.g., COX-2) to prioritize derivatives for synthesis .
- QSAR Models : Correlate substituent electronic properties (Hammett σ values) with observed bioactivity .
Q. How should researchers analyze contradictory pharmacological data among structurally similar pyrazole derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies while normalizing for assay conditions (e.g., cell line variability) .
- Isosteric Replacement Studies : Swap ethynyl with methylsulfanyl groups to isolate electronic vs. steric effects .
- Dose-Response Curves : Confirm activity trends using multiple concentrations to rule out false positives/negatives .
Q. What are key considerations in designing stability studies for pyrazole-carboxylic acid derivatives?
- Methodological Answer :
- Accelerated Degradation Testing : Expose compounds to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways .
- pH-Dependent Stability : Monitor hydrolysis in buffers (pH 1–10) to determine shelf-life under physiological conditions .
- LC-MS Tracking : Identify degradation products (e.g., decarboxylated or oxidized derivatives) for structural mitigation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
